molecular formula C10H15ClN2O B13950976 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol

3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol

Cat. No.: B13950976
M. Wt: 214.69 g/mol
InChI Key: JMBLUZPRFOXZNT-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol is an organic compound that features a chloropyridine ring and an ethylamino group attached to a propanol backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and ethylamine.

    Reaction Conditions: The reaction may involve nucleophilic substitution where the ethylamine reacts with 2-chloropyridine under basic conditions.

    Intermediate Formation: The intermediate product is then subjected to further reactions to introduce the propanol group, possibly through a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the propanol moiety can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloropyridine ring or to modify the ethylamino group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or modified amine products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: Investigated for its interactions with biological targets such as enzymes or receptors.

Medicine

    Pharmaceutical Development: Potential use in the development of drugs targeting specific diseases or conditions.

Industry

    Chemical Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-3-yl)-3-(methylamino)propan-1-ol
  • 3-(2-Chloropyridin-3-yl)-3-(propylamino)propan-1-ol
  • 3-(2-Chloropyridin-3-yl)-3-(butylamino)propan-1-ol

Uniqueness

The uniqueness of 3-(2-Chloropyridin-3-yl)-3-(ethylamino)propan-1-ol lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)-3-(ethylamino)propan-1-ol

InChI

InChI=1S/C10H15ClN2O/c1-2-12-9(5-7-14)8-4-3-6-13-10(8)11/h3-4,6,9,12,14H,2,5,7H2,1H3

InChI Key

JMBLUZPRFOXZNT-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCO)C1=C(N=CC=C1)Cl

Origin of Product

United States

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